molecular formula C21H22ClN3O5 B405552 N-(4-CHLOROPHENYL)-6-METHYL-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

N-(4-CHLOROPHENYL)-6-METHYL-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B405552
M. Wt: 431.9g/mol
InChI Key: HATDRLMQIGREGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLOROPHENYL)-6-METHYL-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a tris(methyloxy)phenyl group attached to a tetrahydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-6-METHYL-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, followed by their condensation and cyclization to form the final product. The reaction conditions often include the use of solvents like methanol or ethanol, catalysts such as acids or bases, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-6-METHYL-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-CHLOROPHENYL)-6-METHYL-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-6-METHYL-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in targeted cells .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(4-bromophenyl)-6-methyl-2-oxo-4-[3,4,5-tris(methyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(4-fluorophenyl)-6-methyl-2-oxo-4-[3,4,5-tris(methyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(4-methylphenyl)-6-methyl-2-oxo-4-[3,4,5-tris(methyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

The uniqueness of N-(4-CHLOROPHENYL)-6-METHYL-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE lies in its specific substitution pattern and the presence of the chlorophenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C21H22ClN3O5

Molecular Weight

431.9g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H22ClN3O5/c1-11-17(20(26)24-14-7-5-13(22)6-8-14)18(25-21(27)23-11)12-9-15(28-2)19(30-4)16(10-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27)

InChI Key

HATDRLMQIGREGQ-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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